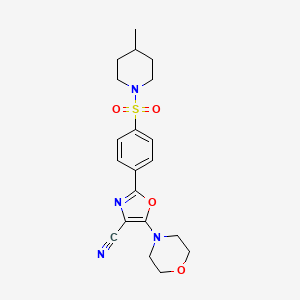

2-(4-((4-Methylpiperidin-1-yl)sulfonyl)phenyl)-5-morpholinooxazole-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(4-((4-Methylpiperidin-1-yl)sulfonyl)phenyl)-5-morpholinooxazole-4-carbonitrile” is a complex organic molecule that contains several functional groups and structural features. It includes a piperidine ring, which is a common structural motif in many pharmaceuticals . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The compound also contains a sulfonyl group attached to the phenyl ring, and a morpholino group attached to the oxazole ring.

Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . Protodeboronation of alkyl boronic esters is a reaction that could potentially be involved in the synthesis of this compound .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .

Scientific Research Applications

Synthesis and Chemical Reactivity

A significant area of research involving this compound and related derivatives focuses on their synthesis and the exploration of their chemical reactivity. For instance, studies on the synthesis of pyridine and fused pyridine derivatives highlight the potential of using similar compounds in creating complex chemical structures with potential applications in drug development and materials science (S. A. Al-Issa, 2012). The ability to generate various derivatives through reactions with different agents opens avenues for designing molecules with specific properties.

Pharmacological Applications

Research into the pharmacological applications of compounds related to "2-(4-((4-Methylpiperidin-1-yl)sulfonyl)phenyl)-5-morpholinooxazole-4-carbonitrile" suggests their potential use in developing new therapeutic agents. For example, the synthesis and evaluation of novel benzimidazoles containing piperazine or morpholine skeleton as glucosidase inhibitors with antioxidant activity indicate the utility of such compounds in managing conditions like diabetes and oxidative stress-related diseases (M. Özil et al., 2018).

Antimicrobial Activity

The investigation of antimicrobial and modulating activity of 4-(Phenylsulfonyl) morpholine against standard and multi-resistant strains of bacteria and fungi highlights the potential of sulfonamide derivatives in addressing the challenge of antibiotic resistance (M. A. Oliveira et al., 2015). Such studies are crucial in the search for new antimicrobial agents that can overcome existing drug resistance mechanisms.

Photophysical Characterization

Research on the photophysical characterization of diarylethene derivatives with short alkyl chain substituents explores the fluorescence properties of related compounds, indicating their potential applications in materials science, particularly in creating fluorescent markers and sensors (Yuta Takagi et al., 2012).

Future Directions

properties

IUPAC Name |

2-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-5-morpholin-4-yl-1,3-oxazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O4S/c1-15-6-8-24(9-7-15)29(25,26)17-4-2-16(3-5-17)19-22-18(14-21)20(28-19)23-10-12-27-13-11-23/h2-5,15H,6-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOBJDSCSHAOKKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)N4CCOCC4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-((4-Methylpiperidin-1-yl)sulfonyl)phenyl)-5-morpholinooxazole-4-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2686611.png)

![N-(benzo[b]thiophen-5-yl)-2,3-dimethoxybenzamide](/img/structure/B2686613.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)acetamide](/img/structure/B2686615.png)

![(3-Methylsulfanylphenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B2686617.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2686619.png)

![N-(tert-butyl)-3-[6-(2-methoxyphenoxy)pyridazin-3-yl]benzamide](/img/structure/B2686621.png)

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2686623.png)

![2-ethoxy-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide](/img/structure/B2686626.png)

![(2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2686627.png)

![{2-[(E)-2-phenylvinyl]-4,5-dihydro-1,3-oxazole-4,4-diyl}dimethanol](/img/structure/B2686628.png)

![3-[1-(4-bromophenyl)-2-nitroethyl]-2-methyl-1H-indole](/img/structure/B2686632.png)

![N-[3-[[(Z)-2-cyano-3-(furan-2-yl)prop-2-enoyl]amino]propyl]-3-fluorobenzamide](/img/structure/B2686633.png)